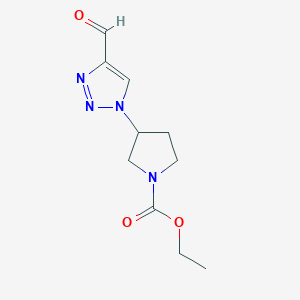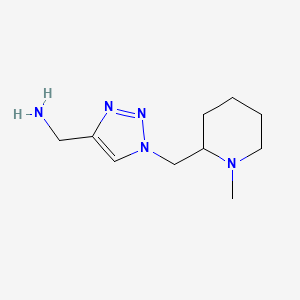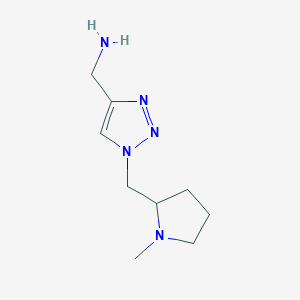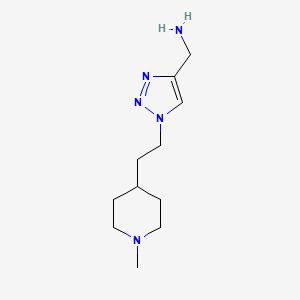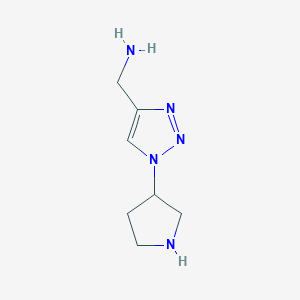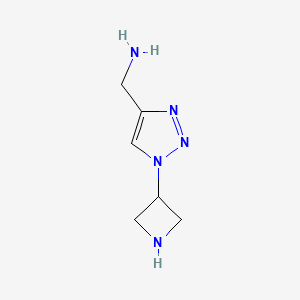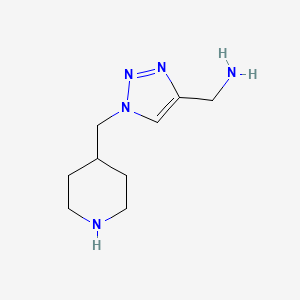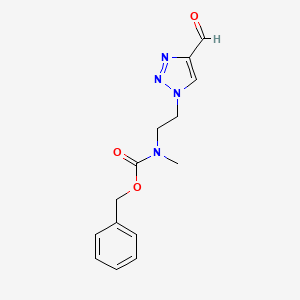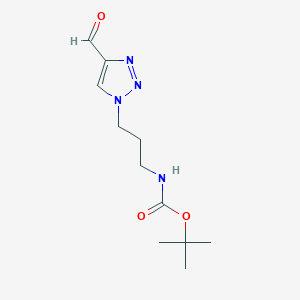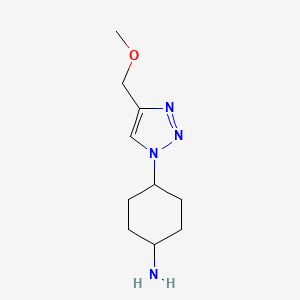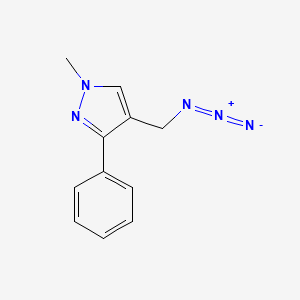
4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole
Übersicht
Beschreibung
Azides are a class of chemical compounds that carry an azido group (-N3). They are part of many pharmaceuticals and other commercially important chemicals. The azido group in “4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole” could potentially make it a candidate for click chemistry, a type of chemical reaction that is widely used in drug discovery and materials science .
Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions. One of the most common is the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives, including 4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole, are significant in the realm of scientific research due to their structural framework which is pivotal in synthesizing various biologically active compounds. The compound 3-phenyl-1H-pyrazole, for instance, is a notable intermediary in creating substances with medicinal relevance. Research by (Liu et al., 2017) optimized its synthesis, achieving an impressive 80% yield through a refined process involving Knoevenagel condensation and cyclization. This endeavor underscores the compound's importance in molecular targeted therapies for cancer, leveraging the molecular distinctions between tumor cells and normal cells. The study's findings are pivotal in advancing cancer treatment methodologies.
Structural and Spectral Analysis
The structural and spectral attributes of pyrazole derivatives are integral to understanding their chemical behavior and potential applications. A study by (Viveka et al., 2016) on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exemplifies this, incorporating experimental and theoretical approaches to dissect the compound's properties. The research employed various spectroscopic and X-ray diffraction techniques, complemented by density functional theory (DFT) and time-dependent TD-DFT methods, to provide a comprehensive view of the compound's structure and electronic transitions. This level of detailed analysis is crucial for potential applications in various fields, including medicinal chemistry.
Tautomerism and Molecular Interaction Studies
Tautomerism in pyrazole derivatives can significantly influence their chemical properties and interactions. (Cornago et al., 2009) delved into this aspect by analyzing the structures of NH-pyrazoles and their tautomerism in solution and solid states. The study's findings, determined through crystallography and NMR spectroscopy, highlight the intricate patterns of hydrogen bonds stabilizing these structures. Understanding these molecular interactions is crucial for the application of pyrazole derivatives in areas like drug design and materials science.
Biological Evaluation and Antimicrobial Properties
The antimicrobial properties of pyrazole derivatives add a significant dimension to their utility in scientific research. For instance, (Zheng et al., 2010) synthesized and evaluated a series of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, revealing their potential to inhibit lung cancer cell growth. Similarly, (Govindaraju et al., 2012) investigated the antimicrobial and antioxidant activities of new pyrazoline derivatives, emphasizing the importance of structure-activity relationships in designing effective therapeutic agents. These studies underscore the role of pyrazole derivatives in advancing pharmaceutical research and drug development.
Zukünftige Richtungen
The future directions for research on a compound like “4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole” could include exploring its potential uses in drug discovery, materials science, or other fields. Given the presence of the azide group, it could be particularly interesting for applications in click chemistry .
Eigenschaften
IUPAC Name |
4-(azidomethyl)-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-16-8-10(7-13-15-12)11(14-16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEOEDFWLKCNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




